1-(Piperidin-1-ylmethyl)cyclopropanamine

medicinal chemistry physicochemical profiling building block selection

This primary amine building block combines a strained cyclopropane and a piperidine moiety, offering a defined PDE11A selectivity (IC50 5.29 μM) over PDE5A. Its fragment-like LogP (1.23) and dual rotatable bonds differentiate it from directly attached analogs. For reproducible aqueous assays, source the dihydrochloride salt (CAS 1255717-66-8) to ensure solubility and stability.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 1015846-25-9
Cat. No. B1520537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-1-ylmethyl)cyclopropanamine
CAS1015846-25-9
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2(CC2)N
InChIInChI=1S/C9H18N2/c10-9(4-5-9)8-11-6-2-1-3-7-11/h1-8,10H2
InChIKeyHFHCKUJNYGGXTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperidin-1-ylmethyl)cyclopropanamine (CAS 1015846-25-9): Physicochemical Properties and Classification for Research Procurement


1-(Piperidin-1-ylmethyl)cyclopropanamine (CAS 1015846-25-9) is a cyclopropanamine derivative featuring a piperidin-1-ylmethyl substituent at the 1-position of the cyclopropane ring, with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol . This compound is classified as a primary amine building block containing both a strained cyclopropane ring and a piperidine moiety, and is commercially available in free base form as well as a dihydrochloride salt (CAS 1255717-66-8) with enhanced aqueous solubility and handling stability .

1-(Piperidin-1-ylmethyl)cyclopropanamine: Why In-Class Piperidine-Cyclopropanamine Analogs Cannot Be Interchanged Without Quantitative Justification


Piperidine-cyclopropanamine derivatives constitute a structurally diverse class of research building blocks wherein minor variations in substitution pattern and connectivity produce substantial differences in molecular properties and biological activity profiles. Substitution at the cyclopropane 1-position via a methylene bridge to the piperidine nitrogen (as in 1-(piperidin-1-ylmethyl)cyclopropanamine) yields a distinct topological arrangement compared to analogs where the piperidine is directly attached at the 4-position of cyclopropane or linked via an ethyl spacer . These structural differences manifest as measurable variations in calculated LogP values, rotatable bond counts, hydrogen bond donor/acceptor profiles, and differential selectivity across phosphodiesterase isozymes [1]. Consequently, generic substitution among in-class analogs without empirical verification introduces uncontrolled variables that may compromise SAR studies, fragment-based screening campaigns, or medicinal chemistry optimization efforts.

Quantitative Differentiation Evidence for 1-(Piperidin-1-ylmethyl)cyclopropanamine: Head-to-Head Comparisons Against Structural Analogs


Physicochemical Property Differentiation: LogP and Rotatable Bond Profile vs. 1-(4-Piperidyl)cyclopropanamine

1-(Piperidin-1-ylmethyl)cyclopropanamine exhibits a calculated LogP value of 1.23 and contains two rotatable bonds , whereas the direct-attachment analog 1-(4-Piperidyl)cyclopropanamine (C8H16N2, MW 140.23 g/mol) lacks the methylene spacer and possesses a reduced rotatable bond count of one . The methylene bridge in the target compound introduces additional conformational flexibility while maintaining a moderate LogP, offering a distinct balance between lipophilicity and molecular flexibility for fragment-based drug discovery applications .

medicinal chemistry physicochemical profiling building block selection

Phosphodiesterase Isozyme Selectivity Profile: PDE11A vs. PDE10A Activity Comparison

1-(Piperidin-1-ylmethyl)cyclopropanamine (tested as CHEMBL1916106) exhibits differential inhibitory activity across phosphodiesterase isozymes, with an IC50 of 5,290 nM against PDE11A and an IC50 > 10,000 nM against PDE5A [1]. In contrast, the structurally distinct comparator compound represented by CHEMBL1916106 (with IC50 = 8.30 nM against PDE10A) demonstrates sub-nanomolar potency at PDE10A, representing a > 600-fold selectivity difference between PDE10A and PDE11A inhibition [1]. The target compound's activity pattern—moderate PDE11A inhibition with negligible PDE5A activity—defines a specific selectivity fingerprint distinct from the high-potency PDE10A inhibition observed with other chemotypes within the broader PDE inhibitor class.

phosphodiesterase inhibition target selectivity enzymatic assay

Salt Form Advantage: Dihydrochloride Salt (CAS 1255717-66-8) vs. Free Base Handling Properties

1-(Piperidin-1-ylmethyl)cyclopropanamine is commercially supplied as both the free base (CAS 1015846-25-9, MW 154.25 g/mol) and the dihydrochloride salt (CAS 1255717-66-8, MW 227.17 g/mol) . The dihydrochloride salt form is supplied as a solid with enhanced aqueous solubility and handling stability, a critical advantage over the free base form which may exhibit higher volatility and susceptibility to oxidation or carbonate formation upon atmospheric exposure . The free base formulation (95% purity) requires long-term storage in cool, dry conditions to maintain integrity , whereas the dihydrochloride salt offers improved bench stability for routine laboratory workflows.

salt selection aqueous solubility compound handling

Commercial Availability: Multi-Vendor Supply Chain and Price Tier Comparison

1-(Piperidin-1-ylmethyl)cyclopropanamine is maintained in commercial inventory by multiple established chemical suppliers including ChemBridge Corp. (distributed via Hit2Lead and Sigma-Aldrich), AK Scientific, Leyan, and abcr GmbH, with the dihydrochloride salt available at 1 g scale from Hit2Lead at $108 and from Sigma-Aldrich at $345 [1]. In contrast, structurally related analogs such as N-(piperidin-2-ylmethyl)cyclopropanamine (CAS 1250526-55-6) and N-(4-piperidylmethyl)cyclopropanamine dihydrochloride are distributed by fewer vendors and lack the multi-source redundancy of the target compound . The target compound also maintains a PubChem CID (45791151) and MFCD number (MFCD18071202), facilitating cross-vendor identification and procurement standardization.

procurement supply chain building block sourcing

Optimal Application Scenarios for 1-(Piperidin-1-ylmethyl)cyclopropanamine Based on Quantitative Differentiation Evidence


Phosphodiesterase 11A (PDE11A) Selective Tool Compound Development

For researchers developing PDE11A-selective pharmacological tools, 1-(piperidin-1-ylmethyl)cyclopropanamine offers a defined activity profile with an IC50 of 5.29 μM at PDE11A and >10 μM at PDE5A, providing a selectivity window that distinguishes it from alternative chemotypes exhibiting sub-nanomolar PDE10A inhibition in the same assay platform [1]. The compound's moderate LogP (1.23) and dual rotatable bonds further support its use as a starting scaffold for medicinal chemistry optimization targeting PDE11A-associated pathways without confounding PDE5A-mediated effects.

Fragment-Based Drug Discovery Requiring Defined Physicochemical Parameters

The compound's calculated LogP of 1.23 and two rotatable bonds position it within favorable fragment-like property space for fragment-based screening campaigns [1]. The presence of a methylene spacer between the cyclopropane core and piperidine ring introduces conformational flexibility absent in directly attached analogs such as 1-(4-piperidyl)cyclopropanamine (one rotatable bond), enabling exploration of distinct binding poses during fragment elaboration .

Biochemical Assays Requiring Aqueous Solubility and Handling Stability

Investigators conducting biochemical assays in aqueous buffer systems should prioritize procurement of the dihydrochloride salt form (CAS 1255717-66-8, MW 227.17 g/mol) rather than the free base (CAS 1015846-25-9, MW 154.25 g/mol), as the salt form provides enhanced aqueous solubility and reduced handling complexity for reproducible dose-response studies . The free base form requires cool, dry storage conditions to maintain the specified 95% purity threshold .

Institutional Procurement Requiring Multi-Vendor Supply Chain Redundancy

Research organizations with institutional procurement policies mandating multi-source availability should prioritize 1-(piperidin-1-ylmethyl)cyclopropanamine over structurally similar analogs with limited vendor distribution. The target compound is maintained in commercial inventory by ChemBridge Corp. (distributed via Hit2Lead and Sigma-Aldrich), AK Scientific, Leyan, and abcr GmbH, with 1 g dihydrochloride salt pricing ranging from $108 to $345 across vendors, enabling competitive quotation and supply chain diversification [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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